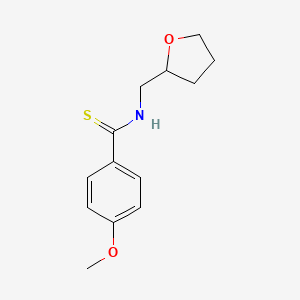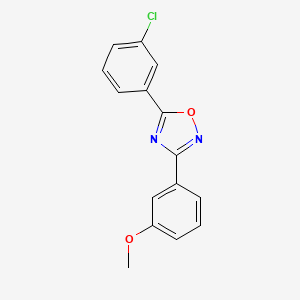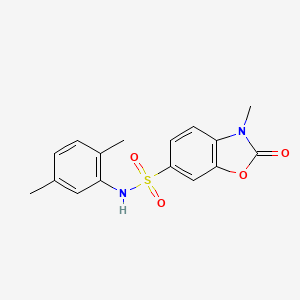![molecular formula C17H19ClN2O4S B4217762 N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]propanamide](/img/structure/B4217762.png)
N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]propanamide
Overview
Description
N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]propanamide is a synthetic organic compound characterized by the presence of a chlorobenzyl group, a methoxyphenylsulfonyl group, and an alaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-chlorobenzylamine and 4-methoxyphenylsulfonyl chloride. These intermediates are then coupled with alaninamide under appropriate reaction conditions to form the final product.
-
Preparation of 4-chlorobenzylamine
Starting Material: 4-chlorobenzyl chloride
Reaction: Nucleophilic substitution with ammonia
Conditions: Solvent (e.g., ethanol), reflux
-
Preparation of 4-methoxyphenylsulfonyl chloride
Starting Material: 4-methoxyphenol
Reaction: Chlorosulfonation
Conditions: Chlorosulfonic acid, low temperature
-
Coupling Reaction
Starting Materials: 4-chlorobenzylamine, 4-methoxyphenylsulfonyl chloride, alaninamide
Reaction: Amide bond formation
Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature
Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., ethanol), reflux
Major Products Formed
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-chlorobenzyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
- N~1~-(4-chlorobenzyl)-N~2~-[(4-methoxyphenyl)sulfonyl]valinamide
Uniqueness
N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl and methoxyphenylsulfonyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-12(17(21)19-11-13-3-5-14(18)6-4-13)20-25(22,23)16-9-7-15(24-2)8-10-16/h3-10,12,20H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARIKVNXTCVKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzenesulfonyl)-N-[(furan-2-YL)methyl]-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine](/img/structure/B4217683.png)
![2,4-Di(morpholin-4-yl)-6-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,5-triazine](/img/structure/B4217706.png)

![1-(4-Methoxyphenyl)-3-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B4217716.png)
![N,N'-[1,4-cyclohexanediylbis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene)]dipropanamide](/img/structure/B4217718.png)

![2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-(tert-butyl)acetamide hydrochloride](/img/structure/B4217728.png)
![3-[4-(Azepan-1-ylcarbonyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B4217733.png)
![1-(2-methoxy-3-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4217748.png)

![N-allyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4217751.png)
![N-(2-chlorophenyl)-1-[(2-methoxyphenyl)methyl]piperidin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B4217757.png)
![2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4217758.png)
![11-methyl-3-(2-thienyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4217760.png)
